2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Overview
Description
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow chemistry techniques can be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chlorine atom can be substituted with other functional groups to create new derivatives with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while substitution of the chlorine atom can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Quinazoline: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 8-phenyl groups, along with the hydroxyl and carboxylic acid functionalities, makes it a versatile compound for further chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-15-11-9-14(10-12-15)19-21(25)18(22(26)27)17-8-4-7-16(20(17)24-19)13-5-2-1-3-6-13/h1-12,25H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHYIGFIYVMDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C(C(=C(N=C32)C4=CC=C(C=C4)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582748 | |
Record name | 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924633-48-7 | |
Record name | 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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